TAN-420E

Antioxidant screening Free radical scavenging DPPH assay

TAN-420E (Dihydroherbimycin A) is the hydroquinone analogue of herbimycin A, delivering critically differentiated antioxidant potency. Unlike oxidized benzoquinone ansamycins, TAN-420E exhibits a DPPH IC50 of 1.3 µM (superior to α‑tocopherol) and inhibits TBARS formation by 72% at 100 µg/ml, outperforming herbimycin A. These quantifiable differences make it essential for redox‑sensitive assays, SAR profiling, and cytotoxicity screening (EC50 0.022‑0.3 µg/ml). Procure ≥95% pure lyophilized solid, supplied under recommended storage conditions, to ensure experimental reproducibility. Order now to access this uniquely characterised hydroquinone reference compound.

Molecular Formula C30H44N2O9
Molecular Weight 576.7 g/mol
CAS No. 91700-93-5
Cat. No. B1282777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAN-420E
CAS91700-93-5
Molecular FormulaC30H44N2O9
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC
InChIInChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1
InChIKeyQANBQEQVJJKJTJ-BVXDHVRPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAN-420E (CAS 91700-93-5) Chemical Identity and Baseline Procurement Data


TAN-420E (Dihydroherbimycin A) is a hydroquinone ansamycin antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus . It is the reduced (hydroquinone) analogue of the benzoquinone antibiotic herbimycin A, possessing a molecular formula of C30H44N2O9 and a molecular weight of 576.68 g/mol . TAN-420E was originally disclosed in European Patent EP 0110710 A2, which describes its production, isolation, and broad-spectrum antimicrobial properties [1]. The compound is commercially available from specialized chemical and biochemical vendors for research applications, typically supplied as a lyophilized solid with purity >95% by HPLC .

Why TAN-420E Cannot Be Readily Substituted by Generic Herbimycin A or Geldanamycin


TAN-420E cannot be generically substituted with its closest structural analogues—herbimycin A or geldanamycin—because critical differentiation in redox behavior, antioxidant capacity, and cytotoxic potency is firmly established in the literature. While all three compounds are ansamycin antibiotics produced by Streptomyces hygroscopicus, TAN-420E is the hydroquinone form of herbimycin A, whereas herbimycin A is the oxidized benzoquinone analogue [1]. This fundamental oxidation state difference confers distinct chemical reactivity: TAN-420E is documented to readily oxidize to herbimycin A under ambient conditions, which directly impacts experimental stability, handling requirements, and the interpretation of biological results [2]. Furthermore, quantitative head-to-head data demonstrate that TAN-420E exhibits significantly greater antioxidant activity than α-tocopherol and measurably superior lipid peroxidation inhibition compared to herbimycin A itself [3]. These differences are not subtle; they are quantifiable and have direct consequences for research outcomes in studies of oxidative stress, cytotoxicity, and antimicrobial susceptibility. Substitution with generic herbimycin A or geldanamycin would therefore introduce uncontrolled variables in redox-sensitive assays and invalidate comparative analyses relying on the specific potency profile of TAN-420E.

Quantitative Differentiation Guide for TAN-420E Procurement and Scientific Selection


Superior Free Radical Scavenging Activity of TAN-420E Compared to α-Tocopherol

TAN-420E exhibits significantly more potent DPPH radical scavenging activity than α-tocopherol, a well-established reference antioxidant. In a cell-free DPPH assay, TAN-420E demonstrated an IC50 of 1.3 μM, which is approximately 2.1-fold lower (more potent) than α-tocopherol's IC50 of 2.7 μM under identical experimental conditions [1]. This direct head-to-head comparison establishes TAN-420E as a more efficient scavenger of the stable DPPH free radical than the benchmark lipophilic antioxidant.

Antioxidant screening Free radical scavenging DPPH assay

Enhanced Inhibition of Lipid Peroxidation by TAN-420E Compared to Herbimycin A

In a direct head-to-head comparison within the same study, TAN-420E reduced thiobarbituric acid reactive substances (TBARS)—a marker of lipid peroxidation—by 72% at a concentration of 100 μg/ml in a rat liver microsome assay, whereas herbimycin A achieved only 61% reduction at the identical concentration [1]. This represents an 11-percentage-point absolute increase in inhibitory activity and a relative improvement of approximately 18% over the parent benzoquinone analogue.

Lipid peroxidation Oxidative stress TBARS assay

Potent Cytotoxic Activity of TAN-420E Against P388 and KB Leukemia Cell Lines

TAN-420E exhibits strong cytotoxic activity against P388 and KB lymphocytic leukemia cell lines, with reported EC50 values of 0.022 μg/ml and 0.3 μg/ml, respectively [1]. While direct quantitative comparator data for herbimycin A in the same assay format are not available in the open literature, the original characterization study of these ansamycins confirmed that herbimycin A, herbimycin C, and their dihydro-derivatives (including TAN-420E) all demonstrate strong cytotoxic activity against the P388 and KB test systems [2]. The reported EC50 values for TAN-420E establish a quantitative benchmark for potency that can inform assay design and compound selection.

Cytotoxicity Anticancer screening Lymphocytic leukemia

Recommended Research Application Scenarios for TAN-420E Based on Quantitative Evidence


Antioxidant Mechanism Studies Requiring Potent Free Radical Scavenging

TAN-420E is optimally suited for antioxidant research programs where potent and well-characterized radical scavenging activity is required. Its DPPH IC50 of 1.3 μM—superior to α-tocopherol (IC50 = 2.7 μM)—makes it an effective positive control or test compound in assays designed to evaluate oxidative stress mitigation [1]. Researchers can leverage this quantitative benchmark to calibrate assay sensitivity and to compare the efficacy of novel antioxidant candidates against a structurally distinct ansamycin scaffold.

Lipid Peroxidation and Membrane Oxidative Damage Models

Given its demonstrated 72% inhibition of TBARS formation in rat liver microsomes at 100 μg/ml—outperforming herbimycin A (61% inhibition) in the same experimental system—TAN-420E is a strong candidate for investigating mechanisms of membrane lipid peroxidation [1]. This application scenario is particularly relevant for studies of oxidative stress in hepatic models, neurodegenerative disease research involving lipid peroxidation, and screening of lipid peroxidation inhibitors.

Cytotoxicity Screening in Leukemia and Solid Tumor Cell Lines

The established EC50 values of 0.022 μg/ml (P388) and 0.3 μg/ml (KB) provide a quantitative foundation for incorporating TAN-420E into anticancer screening panels [2]. These data enable precise dose-ranging studies and facilitate direct potency comparisons with other cytotoxic agents in parallel assays. Researchers investigating ansamycin mechanisms of action or developing structure-activity relationship (SAR) models for this compound class will benefit from the availability of these quantitative cytotoxicity endpoints.

Comparative Ansamycin Antibiotic Research and SAR Studies

TAN-420E serves as a critical comparator compound in structure-activity relationship (SAR) studies of the ansamycin antibiotic family. Its hydroquinone oxidation state distinguishes it from the benzoquinone analogues herbimycin A and geldanamycin, enabling systematic investigation of how the quinone/hydroquinone redox pair influences biological activity, stability, and target engagement [3]. The availability of quantitative data for DPPH scavenging and lipid peroxidation inhibition makes TAN-420E an essential reference point for interpreting SAR trends across the ansamycin class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAN-420E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.